Anti‑Babesia gibsoni IC50 Comparison: Bruceine J vs. Bruceine A, Bruceantinol, and Diminazene Aceturate
In the only published head‑to‑head antibabesial assay, bruceine J was 186‑fold less potent than bruceine A and 62‑fold less potent than bruceantinol, and it was 7.2‑fold less potent than the clinical drug diminazene aceturate [1]. This quantitative gap demonstrates that bruceine J cannot serve as a potency equivalent for bruceine A or bruceantinol in Babesia screens; its value lies exclusively in applications that exploit its unique carboxylic acid functionality.
| Evidence Dimension | In vitro half-maximal inhibitory concentration against Babesia gibsoni |
|---|---|
| Target Compound Data | IC50 = 742 ± 180 ng/mL |
| Comparator Or Baseline | Bruceine A: IC50 = 4 ± 1 ng/mL; Bruceantinol: IC50 = 12 ± 3 ng/mL; Diminazene aceturate: IC50 = 103 ± 12 ng/mL |
| Quantified Difference | 742 vs. 4 ng/mL (186-fold); 742 vs. 12 ng/mL (62-fold); 742 vs. 103 ng/mL (7.2-fold) |
| Conditions | B. gibsoni in vitro culture, 3‑day incubation, triplicate analysis, ring‑form morphology assessment |
Why This Matters
Procurement of bruceine J for antibabesial screening will require justification of the >180‑fold potency gap relative to bruceine A; the compound is not a direct functional substitute.
- [1] Subeki, S.; Matsuura, H.; Takahashi, K.; et al. J. Nat. Prod. 2007, 70 (10), 1654–1657. View Source
